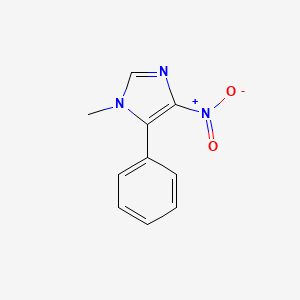![molecular formula C12H7F3N2 B3345877 1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole CAS No. 112037-79-3](/img/structure/B3345877.png)
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole
Descripción general
Descripción
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole is a compound that belongs to the class of trifluoromethylated indoles. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and bioactivity .
Métodos De Preparación
The synthesis of 1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product. Another method involves the use of chiral spirocyclic phosphoric acid-catalyzed aza-Friedel–Crafts reaction, which provides a facile route to trifluoromethylated indoles with good yields and enantioselectivities .
Análisis De Reacciones Químicas
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds with this compound, using boron reagents and palladium catalysts.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole can be compared with other trifluoromethylated indoles, such as:
2-Trifluoromethylindole: Similar in structure but with the trifluoromethyl group at a different position, leading to different reactivity and applications.
3-Trifluoromethylindole: Another positional isomer with distinct chemical and biological properties.
Trifluoromethylated β-carbolines: These compounds share the trifluoromethyl group but have a different core structure, resulting in unique properties and uses.
Propiedades
IUPAC Name |
1-(trifluoromethyl)-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIAXUJMHGBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548182 | |
| Record name | 1-(Trifluoromethyl)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112037-79-3 | |
| Record name | 1-(Trifluoromethyl)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)


![6H-Pyrrolo[1,2-b]pyrazol-6-one](/img/structure/B3345834.png)

![Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-](/img/structure/B3345843.png)
![2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B3345844.png)
![Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3345848.png)

![3-Azabicyclo[3.1.0]hexane, 3-hydroxy-](/img/structure/B3345868.png)

![2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]-](/img/structure/B3345893.png)

